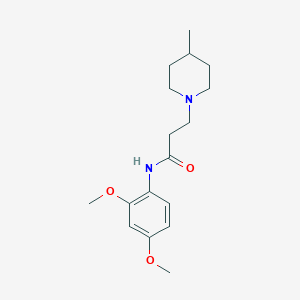
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. DMPA belongs to a class of compounds known as designer drugs, which are synthetic substances that are designed to mimic the effects of other drugs or to produce new effects.
作用機序
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a potent inhibitor of the dopamine transporter, binding to the protein and preventing the uptake of dopamine into neurons. This leads to an increase in the extracellular levels of dopamine, which can produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been reported in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and alterations in the function of the mesolimbic dopamine system.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to manipulate dopamine signaling in a precise and controlled manner. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic applications in the treatment of disorders such as Parkinson's disease and addiction. Another direction is the use of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide as a tool for studying the role of dopamine signaling in complex behaviors such as decision-making and social interaction. Finally, there is a need for further research on the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds, particularly in the context of long-term use and exposure.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-methylpiperidine and propanoyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a probe for studying the function of the dopamine transporter, a protein that plays a key role in regulating the levels of dopamine in the brain.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-5-4-14(21-2)12-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChIキー |
LVQAPSCDVLAIID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)


![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)








